3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
The compound “3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” appears to be a complex organic molecule. It contains several functional groups, including a furan ring, a pyrroloquinoxaline ring, and a sulfonyl group attached to a dimethylphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, its synthesis would likely involve the formation of the pyrroloquinoxaline ring, possibly through a cyclization reaction, and the attachment of the furan and sulfonyl groups in subsequent steps.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrroloquinoxaline ring are both aromatic, which could contribute to the compound’s stability. The sulfonyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the furan ring suggests that it might undergo reactions typical of furans, such as electrophilic substitution or ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make the compound more polar and potentially more soluble in polar solvents.Scientific Research Applications
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities. This includes their use as dyes, pharmaceuticals, and antibiotics, with significant investigations into their antitumoral properties. Recent studies highlight quinoxaline sulfonamide hybrids for their potential in treating various diseases due to their diuretic, antibacterial, antifungal, neuropharmacological, anti-inflammatory, and anticancer actions. The structural modification of these compounds, particularly by incorporating sulfonamide groups, has led to advanced therapeutic agents (Irfan et al., 2021).
Sulfonamide Groups in Drug Design
The sulfonamide group is a key moiety in medicinal chemistry, contributing to various pharmacological activities. N-sulfonyl amino azines and derivatives have been extensively studied, showing a range of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects. These findings suggest the potential of sulfonamide-containing compounds in developing new drugs targeting specific biological pathways (Elgemeie et al., 2019).
Furan Derivatives in Material Science and Chemistry
Furan derivatives, including 5-hydroxymethylfurfural (HMF) and its derivatives, are emerging as vital components in developing new polymers, functional materials, and fuels. These compounds, derived from plant biomass, are considered alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The versatility of furan derivatives in synthesizing monomers, polymers, and various functional materials showcases their application potential beyond medicinal chemistry (Chernyshev et al., 2017).
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better activity or lower toxicity.
properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-9-10-15(2)19(12-14)31(28,29)21-20-23(26-18-8-4-3-7-17(18)25-20)27(22(21)24)13-16-6-5-11-30-16/h3-12H,13,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMATUAGENXKULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
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